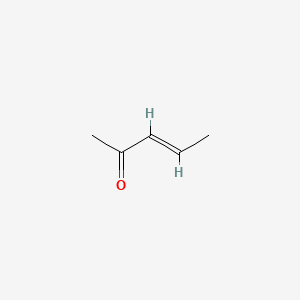

3-Penten-2-one

Description

3-Penten-2-one has been reported in Cichorium endivia, Nicotiana tabacum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABTWGUMFABVFG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881229 | |

| Record name | (E)-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; fruity odour becoming pungent on storage | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl propenyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.5 °C | |

| Record name | Methyl propenyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

39.1 [mmHg] | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-33-2, 3102-33-8 | |

| Record name | 3-Penten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-one (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WN5NGB7KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl propenyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 3-Penten-2-one in laboratory

An In-depth Technical Guide to the Laboratory Synthesis of 3-Penten-2-one

Introduction

This compound (CH₃CH=CHCOCH₃), also known as ethylidene acetone, is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis. It is utilized in the production of various fine chemicals, including alkaloids like senepodine G and cermizine C, and finds application as a flavoring agent.[1][2] The compound exists as (E) and (Z) stereoisomers, with the (E) isomer being the more common target of synthesis.[1] This document provides a comprehensive overview of the primary laboratory methods for synthesizing this compound, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [2] |

| Molar Mass | 84.12 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | |

| Density | 0.862 g/mL at 25 °C | |

| Boiling Point | 121-124 °C | |

| Refractive Index | n20/D 1.437 | |

| CAS Number | 625-33-2 (unspecified isomer) |

Synthetic Methodologies

Several effective methods for the laboratory synthesis of this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The most prominent methods are summarized below.

| Synthesis Route | Starting Materials | Key Reagents / Catalysts | Yield | Purity | Key Features |

| Acylation of Propene | Propene, Acetyl chloride | Anhydrous Aluminum Chloride (AlCl₃) | 25–37% | 86–92% (crude) | A robust method detailed in Organic Syntheses, suitable for large-scale preparation. |

| Aldol Condensation | Acetaldehyde, Acetone | Base (e.g., NaOH) or Acid | Variable | Variable | A classic and industrially relevant carbon-carbon bond-forming reaction. |

| Dehydration of Aldol Adduct | 4-Hydroxy-2-pentanone | Oxalic acid, H₂SO₄, Iodine, Heat | Not specified | Not specified | A direct follow-up to the aldol addition reaction, isolating the intermediate before elimination. |

| Dehydrohalogenation | 3-Chloropentanone | Base | Not specified | Not specified | A classical method for introducing the double bond. |

Reaction Mechanisms and Workflows

Aldol Condensation Pathway

The aldol condensation of acetone and acetaldehyde is a fundamental method for synthesizing this compound. The reaction proceeds via a base-catalyzed mechanism involving the formation of an enolate, nucleophilic attack, and subsequent dehydration.

Caption: Base-catalyzed aldol condensation pathway.

Experimental Workflow: Acylation of Propene

The workflow for the synthesis of this compound via the acylation of propene involves several distinct stages, from reaction setup to final purification. This process requires careful handling of reagents and control of reaction conditions.

Caption: Experimental workflow for the acylation of propene.

Experimental Protocols

Method 1: Synthesis via Acylation of Propene

This procedure is adapted from Organic Syntheses and provides a reliable method for producing trans-3-penten-2-one.

Materials and Equipment:

-

2-L three-necked flask with mechanical stirrer, gas-inlet tube, and reflux condenser

-

Dichloromethane (CH₂Cl₂), 800 mL

-

Acetyl chloride (CH₃COCl), 157 g (2.00 moles)

-

Anhydrous aluminum chloride (AlCl₃), 320 g (2.40 moles)

-

Propene gas

-

Ice, ~1.5 kg

-

Anhydrous magnesium sulfate (MgSO₄)

-

Quinoline, 256 g (1.98 moles)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Equip a dry 2-L three-necked flask with a mechanical stirrer, a gas-inlet tube, and a reflux condenser. Add 800 mL of dichloromethane and 157 g of acetyl chloride to the flask.

-

Catalyst Addition: While stirring, add 320 g of powdered anhydrous aluminum chloride in portions over a 15-minute period.

-

Propene Addition: Once the AlCl₃ is added, begin bubbling propene gas through the stirred solution at a rate sufficient to maintain a gentle reflux. Continue the gas flow for 10–30 hours, until heat evolution ceases.

-

Workup: Cautiously pour the reaction mixture onto approximately 1.5 kg of ice. Separate the upper organic layer.

-

Extraction: Extract the aqueous phase with three 100-mL portions of dichloromethane. Combine all organic solutions, wash with 50 mL of water, and dry over anhydrous magnesium sulfate.

-

Purification:

-

Remove the bulk of the dichloromethane by distillation at reduced pressure, keeping the mixture temperature around 0 °C.

-

To the resulting viscous liquid, add 256 g of quinoline and heat to boiling, distilling the remaining low-boiling materials until the vapor temperature reaches 110–120 °C.

-

Fractionally distill the remaining organic solution through a 30-cm Vigreux column. Collect the fraction boiling at 119–124 °C. This yields 42–63 g (25–37%) of crude product with 86–92% purity.

-

Method 2: Isomerization and Final Purification

The crude product from many syntheses can contain the lower-boiling β,γ-unsaturated isomer (4-penten-2-one). An acid-catalyzed equilibration is necessary to convert it to the more stable α,β-unsaturated product, this compound.

Materials and Equipment:

-

Crude this compound (containing isomers)

-

p-Toluenesulfonic acid

-

Diethyl ether

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

Acid Catalysis: In a round-bottomed flask, combine the crude penten-2-one mixture with a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg for ~80 g of ketone).

-

Equilibration: Reflux the mixture for 30 minutes.

-

Workup: Allow the mixture to cool, then dilute with 100 mL of diethyl ether.

-

Washing: Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium hydrogen carbonate, followed by drying over anhydrous magnesium sulfate.

-

Final Distillation: Remove the diethyl ether and fractionally distill the product to obtain pure trans-3-penten-2-one.

Conclusion

The synthesis of this compound can be effectively achieved in a laboratory setting through several distinct routes. The acylation of propene offers a well-documented, albeit lengthy, procedure for obtaining the target compound in moderate yields. Alternatively, the aldol condensation of acetaldehyde and acetone represents a more direct and atom-economical approach, reflecting industrial production methods. For all methods, a final acid-catalyzed isomerization step is crucial to ensure the final product is the thermodynamically favored trans-3-penten-2-one isomer, free from its β,γ-unsaturated counterpart. The protocols and data presented in this guide offer a solid foundation for researchers requiring this versatile ketone for further synthetic applications.

References

An In-depth Technical Guide to 3-Penten-2-one: Properties, Biological Activity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Penten-2-one, a versatile α,β-unsaturated ketone. It details the physicochemical properties of the compound, including its CAS number and molecular weight. A significant focus is placed on its biological activity, particularly its role as an inhibitor of nitric oxide production and inducible nitric oxide synthase (iNOS) expression in macrophages through the heme oxygenase-1 (HO-1) signaling pathway. Furthermore, this guide outlines the utility of this compound as a precursor in the synthesis of complex alkaloids, such as (+/-)-senepodine G and (+/-)-cermizine C. Detailed experimental protocols for both the investigation of its anti-inflammatory effects and its application in chemical synthesis are provided to facilitate further research and development.

Physicochemical Properties of this compound

This compound, also known as methyl propenyl ketone, is a colorless liquid with a pungent odor. It is an organic compound that is utilized in various chemical syntheses and has been identified as a volatile compound in some fruits[1].

| Property | Value | Reference |

| CAS Number | 625-33-2 | [1] |

| Molecular Formula | C5H8O | |

| Molecular Weight | 84.12 g/mol | [1] |

| Synonyms | Methyl propenyl ketone, Ethylidene acetone, 2-Oxo-3-pentene | [1] |

Biological Activity: Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. This inhibitory effect is attributed to the induction of heme oxygenase-1 (HO-1) expression[1]. The underlying mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Signaling Pathway of this compound in Macrophages

The anti-inflammatory action of this compound is initiated by its ability to activate the Nrf2 transcription factor. Once activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of HO-1 gene expression. HO-1, in turn, exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.

Experimental Protocols: Biological Assays

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for a specified time before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

Cell Viability Assay (MTT Assay)

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

Western Blot Analysis for iNOS and HO-1

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, HO-1, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Synthetic Applications: Alkaloid Synthesis

This compound serves as a valuable starting material for the synthesis of various complex natural products. Notably, it is a key building block in the synthesis of the Lycopodium alkaloids (+/-)-senepodine G and (+/-)-cermizine C.

Synthetic Workflow for (+/-)-Senepodine G from this compound

The synthesis initiates with a conjugate addition of lithiated 2-picoline to this compound. This is a critical step that forms the carbon skeleton of the target alkaloid. The resulting intermediate undergoes a series of transformations, including cyclization and functional group manipulations, to yield (+/-)-senepodine G.

Experimental Protocol: Conjugate Addition of Lithiated 2-Picoline to this compound

The following protocol is adapted from Taber et al. (2010):

-

A solution of 2-picoline (4.29 mmol) in anhydrous tetrahydrofuran (THF, 4 mL) is cooled to -78°C.

-

n-Butyllithium (n-BuLi, 4.19 mmol) is added, and the mixture is stirred at 0°C for 1 hour.

-

The reaction mixture is then cooled to -30°C and added to a suspension of copper(I) bromide dimethyl sulfide complex (CuBr•SMe2, 2.06 mmol) in THF (4 mL) at -30°C.

-

After stirring for 2 hours at -30°C, the mixture is cooled to -78°C.

-

A solution of this compound (1.09 mmol) in THF (3 mL) is added over 5 minutes.

-

The reaction is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried, filtered, and concentrated under reduced pressure.

-

The crude product, 4-Methyl-5-(pyridin-2-yl)pentan-2-one, is then purified by column chromatography.

Conclusion

This compound is a molecule of significant interest to researchers in both the biological and chemical sciences. Its anti-inflammatory properties, mediated through the Nrf2/HO-1 pathway, present opportunities for the development of novel therapeutic agents for inflammatory diseases. Concurrently, its utility as a versatile building block in the synthesis of complex natural products underscores its importance in synthetic organic chemistry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in these fields, fostering further investigation and innovation.

References

Spectroscopic Analysis of 3-Penten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Penten-2-one (CAS No: 625-33-2), a versatile organic compound. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation. The information herein is intended to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃-C=O) | 2.28 | Singlet | - |

| H-5 (CH₃-C=C) | 1.91 - 1.93 | Doublet | ~6.9 |

| H-3 (=CH-C=O) | 6.10 - 6.14 | Doublet of Quartets | ~15.8, ~1.5 |

| H-4 (=CH-CH₃) | 6.84 - 7.12 | Doublet of Quartets | ~15.8, ~6.9 |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 (CH₃-C=O) | 27.2 |

| C-2 (C=O) | 198.3 |

| C-3 (=CH-C=O) | 132.5 |

| C-4 (=CH-CH₃) | 144.1 |

| C-5 (CH₃-C=C) | 18.2 |

Note: Chemical shifts can vary slightly depending on the solvent.

Experimental Protocol for NMR Spectroscopy

The following is a typical protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 - 1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[1]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

-

The prepared NMR tube is inserted into the spectrometer's probe.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise. A larger number of scans (e.g., 128 or more) may be required due to the lower natural abundance of the ¹³C isotope.

-

The acquired FIDs are then Fourier transformed to produce the respective NMR spectra.

-

The spectra are phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its carbonyl and carbon-carbon double bonds.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1675 | Strong |

| C=C (Alkenyl) | ~1635 | Medium |

| C-H (sp² - Alkenyl) | ~3040 | Medium |

| C-H (sp³ - Alkyl) | ~2920, 2850 | Medium |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following "neat" sample preparation method is commonly used.[2][3]

Sample Preparation:

-

Place a single drop of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2][3]

-

Carefully place a second salt plate on top of the first, creating a thin liquid film "sandwiched" between the two plates.

Instrumental Analysis:

-

The prepared salt plates are mounted in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty salt plates is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity |

| 84 | [M]⁺ (Molecular Ion) | High |

| 69 | [M - CH₃]⁺ | High |

| 43 | [CH₃CO]⁺ | Base Peak |

| 41 | [C₃H₅]⁺ | Medium |

| 39 | [C₃H₃]⁺ | Medium |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

The following outlines a general procedure for obtaining an EI mass spectrum of this compound, often coupled with Gas Chromatography (GC) for sample introduction.

Sample Introduction (via GC):

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

-

The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through the GC column, which separates it from any impurities.

Ionization and Analysis:

-

The eluted this compound from the GC column enters the ion source of the mass spectrometer, which is under high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic pattern.

-

The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Interrelation of Spectroscopic Data

The various spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural confirmation of this compound. The following diagram illustrates the logical flow of information obtained from each method.

Caption: Workflow of Spectroscopic Data Integration.

References

The Natural Occurrence and Sources of 3-Penten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Penten-2-one (CH₃CH=CHCOCH₃) is an α,β-unsaturated ketone that exists as (E)- and (Z)-stereoisomers. It is a volatile organic compound known for its characteristic fruity to pungent odor and is utilized as a flavoring agent in the food industry.[1] Beyond its commercial applications, this compound is a naturally occurring compound found in a diverse range of biological sources, including plants, and is a product of chemical transformations in food processing. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of plant species and food products. Its presence contributes to the characteristic aroma and flavor profiles of these natural sources.

In Plants and Plant-Derived Products

This compound is notably present in the berries of Aronia melanocarpa (black chokeberry), where it is one of the most abundant volatile compounds.[2][3] It is also a key odorant responsible for the chestnut-like aroma in green tea.[4] Other documented plant sources include tomatoes, cocoa, and tobacco (Nicotiana tabacum).[1]

In Processed Foods

The processing of food can lead to the formation or release of this compound. It has been detected in various processed foods, including potato chips, roasted peanuts, and roasted filberts. Its formation in these products is often attributed to lipid oxidation during processing methods such as roasting and frying.

In Other Natural Sources

This compound has also been identified as a volatile organic compound in normal human biofluids and is a component of the scent of some animal urine.

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly depending on factors such as the specific cultivar, ripeness, processing conditions, and analytical methodology used for quantification. The following table summarizes available quantitative data.

| Natural Source | Concentration / Relative Abundance | Analytical Method | Reference |

| Aronia melanocarpa Berries (dried) | Most abundant volatile compound | HS-SPME-GC-MS | |

| Black Tea (Turkish) | 0.34 ± 0.05 % (of total volatiles) | HS-SPME-GC-MS |

Biosynthesis of this compound

The primary route for the formation of this compound in biological systems and food is through the oxidative degradation of polyunsaturated fatty acids, particularly linolenic acid. This process, known as lipid peroxidation, involves the enzymatic or non-enzymatic oxidation of fatty acids, leading to the formation of hydroperoxides. These unstable intermediates can then cleave to form a variety of volatile compounds, including aldehydes and ketones such as this compound.

References

- 1. Occurrence of lipid oxidation products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Composition, Nutritional, and Biological Properties of Extracts Obtained with Different Techniques from Aronia melanocarpa Berries [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Stereochemistry of 3-Penten-2-one for Researchers and Drug Development Professionals

Introduction: 3-Penten-2-one, a volatile organic compound found in various natural sources such as tomatoes, cocoa, and tea, is an α,β-unsaturated ketone that exists as two geometric isomers: (E)-3-penten-2-one and (Z)-3-penten-2-one.[1] The presence of the conjugated system and the carbonyl group imparts significant reactivity to these isomers, making them valuable synthons in organic chemistry and compounds of interest in the study of biological systems. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and biological significance of the isomers of this compound, tailored for researchers, scientists, and professionals in drug development.

Isomeric Landscape of this compound

The primary isomeric differentiation in this compound arises from the geometry of the carbon-carbon double bond, leading to the existence of (E) and (Z) diastereomers. The (E) isomer, also referred to as trans-3-penten-2-one, has the higher priority groups on opposite sides of the double bond, while the (Z) isomer, or cis-3-penten-2-one, has them on the same side.

Figure 1: Chemical structures of (E)- and (Z)-3-penten-2-one isomers.

Physicochemical Properties of this compound Isomers

The geometric differences between the (E) and (Z) isomers of this compound give rise to distinct physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | (E)-3-Penten-2-one | (Z)-3-Penten-2-one |

| CAS Registry Number | 3102-33-8 | 3102-32-7 |

| Molecular Formula | C₅H₈O | C₅H₈O |

| Molecular Weight | 84.12 g/mol | 84.12 g/mol |

| Boiling Point | 122-124 °C at 760 mmHg[2] | Data not readily available |

| Density | 0.862 g/mL at 25 °C[2] | Data not readily available |

| Refractive Index (n20/D) | 1.437 | Data not readily available |

| Appearance | Colorless to pale yellow liquid | Data not readily available |

| Solubility | Soluble in water, acetone, and ether | Data not readily available |

Experimental Protocols

Synthesis of (E)-3-Penten-2-one via Dehydrohalogenation of 4-Chloro-2-pentanone

A classic method for the preparation of the (E) isomer involves the dehydrohalogenation of 4-chloro-2-pentanone.

Materials:

-

4-Chloro-2-pentanone

-

Quinoline

-

Dichloromethane

-

Pentane

-

10% Hydrochloric acid

-

Saturated aqueous sodium hydrogen carbonate

-

Anhydrous magnesium sulfate

-

p-Toluenesulfonic acid

Procedure:

-

A solution of 4-chloro-2-pentanone in dichloromethane is prepared.

-

The solution is mixed with quinoline and heated to boiling to effect dehydrohalogenation.

-

The reaction mixture is then cooled and washed successively with 10% hydrochloric acid until the aqueous washings are acidic.

-

The organic layer is washed with saturated aqueous sodium hydrogen carbonate and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude product is purified by fractional distillation, collecting the fraction boiling at 119–124 °C.

-

To ensure complete isomerization to the more stable α,β-unsaturated ketone, the distillate can be refluxed with a catalytic amount of p-toluenesulfonic acid for 30 minutes, followed by washing with saturated aqueous sodium hydrogen carbonate and drying.

Synthesis of this compound via Dehydration of 4-Hydroxy-2-pentanone

Another common method for synthesizing this compound is the dehydration of 4-hydroxy-2-pentanone. This method often yields a mixture of (E) and (Z) isomers.

Materials:

-

4-Hydroxy-2-pentanone

-

Oxalic acid (catalyst)

Procedure:

-

4-Hydroxy-2-pentanone is refluxed with a catalytic amount of oxalic acid.

-

The reaction is monitored for the formation of water.

-

Upon completion, the reaction mixture is cooled and neutralized.

-

The product is then isolated by extraction and purified by distillation.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) isomers of this compound can be achieved by column chromatography using silica gel impregnated with silver nitrate. The differential interaction of the silver ions with the π-bonds of the cis and trans isomers allows for their separation.

Protocol for Silver Nitrate Impregnated Silica Gel Chromatography:

-

Preparation of AgNO₃-SiO₂:

-

Dissolve silver nitrate in a minimal amount of deionized water.

-

In a separate flask, create a slurry of silica gel in a suitable solvent like methanol.

-

Slowly add the silver nitrate solution to the silica gel slurry with constant stirring.

-

Remove the solvent using a rotary evaporator to obtain a free-flowing powder. Protect the AgNO₃-SiO₂ from light.

-

-

Chromatography:

-

Dry pack a chromatography column with the prepared AgNO₃-SiO₂.

-

Pre-elute the column with a non-polar solvent such as hexane.

-

Dissolve the mixture of (E)- and (Z)-3-penten-2-one in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a non-polar mobile phase (e.g., hexane). The (E)-isomer, which forms a weaker complex with silver ions, is expected to elute first.

-

The (Z)-isomer can then be eluted by gradually increasing the polarity of the mobile phase, for instance, by adding a small percentage of a more polar solvent like dichloromethane or ethyl acetate to the hexane.

-

Figure 2: Experimental workflow for the separation of (E) and (Z) isomers.

Spectroscopic Analysis

The (E) and (Z) isomers of this compound can be distinguished by spectroscopic methods, particularly NMR and IR spectroscopy.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons are characteristic for each isomer. In the (E)-isomer, the coupling constant between the vinylic protons is typically larger (around 15-18 Hz) compared to the (Z)-isomer (around 10-12 Hz).

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially those of the double bond and the methyl groups, will differ between the two isomers due to different steric environments.

Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can provide clues to the stereochemistry. The (E)-isomer usually shows a stronger absorption band for the C=C stretch compared to the (Z)-isomer due to a larger change in dipole moment during the vibration.

Biological Significance and Reactivity

The biological activity of α,β-unsaturated ketones like this compound is largely attributed to their ability to act as Michael acceptors. The electrophilic β-carbon can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione. This reactivity can lead to the modulation of various signaling pathways and cellular processes.

While specific signaling pathways directly targeted by this compound are not extensively documented, the general mechanism of action for α,β-unsaturated carbonyl compounds involves their adduction to key proteins. This can lead to a variety of cellular responses, including the induction of antioxidant response pathways and the inhibition of inflammatory pathways. For instance, some α,β-unsaturated ketones have been shown to modulate the activity of transcription factors like NF-κB and Nrf2.

This compound has been identified as a urinary biomarker for increased acetaldehyde levels, suggesting its formation in vivo under conditions of metabolic stress. Its derivatives, such as fluorinated and amino-substituted analogs, are being investigated for enhanced biological activity and potential applications in drug development and materials science.

Figure 3: General signaling pathway modulation by α,β-unsaturated ketones.

The (E) and (Z) isomers of this compound are distinct chemical entities with differing physical properties and potential biological activities. Understanding their stereochemistry is crucial for their synthesis, separation, and application in research and development. The reactivity of the α,β-unsaturated carbonyl moiety makes these compounds interesting targets for further investigation in the context of drug discovery, particularly for their potential to modulate cellular signaling pathways through covalent interactions with biological macromolecules. This guide provides a foundational resource for scientists and researchers working with or interested in the chemistry and biological relevance of this compound isomers.

References

Toxicological Profile of 3-Penten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Penten-2-one (CAS No. 625-33-2), also known as ethylidene acetone or methyl 1-propenyl ketone, is an α,β-unsaturated ketone with a pungent, fruity odor. It is found naturally in some foods and is also used as a flavoring agent.[1][2] As with many α,β-unsaturated ketones, its toxicological profile is of interest due to the reactive nature of this functional group, which can lead to interactions with biological macromolecules. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including quantitative toxicity data, summaries of experimental protocols based on established guidelines, and a discussion of its likely mechanism of action.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity of this compound.

Table 1: Acute Toxicity Data for this compound

| Toxicity Endpoint | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 1300 mg/kg | [3] |

| LD50 | Rabbit | Dermal | 500 µL/kg | [4][5] |

| LCLo | Rat | Inhalation | 250 ppm/4hr |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LCLo: Lowest Published Lethal Concentration. The lowest concentration of a substance in air that has been reported to cause death in humans or animals.

Experimental Protocols

Acute Oral Toxicity (Likely based on OECD Guideline 401)

The acute oral toxicity of this compound was likely determined by administering the substance to a group of rats via oral gavage.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Dosage: A range of doses is administered to different groups of animals to determine the dose that causes mortality in 50% of the animals (LD50).

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Parameters Observed: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. Body weight is recorded at the start and end of the study.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (Likely based on OECD Guideline 402)

The acute dermal toxicity was likely assessed by applying this compound to the skin of rabbits.

-

Test Animals: Young adult rabbits are commonly used for this test.

-

Application: The substance is applied to a shaved area of the back. The application site is then covered with a gauze patch and a non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation Period: Following exposure, animals are observed for at least 14 days for signs of skin irritation, systemic toxicity, and mortality.

-

Parameters Observed: In addition to local skin reactions (erythema and edema), systemic signs of toxicity are monitored as in the oral toxicity study.

Acute Inhalation Toxicity (Likely based on OECD Guideline 403)

The inhalation toxicity of this compound was likely evaluated by exposing rats to the vapor of the substance.

-

Test Animals: Young adult rats are the most common species used.

-

Exposure: Animals are placed in an inhalation chamber and exposed to a specific concentration of the test substance in the air for a defined period, typically 4 hours.

-

Observation Period: After exposure, the animals are observed for at least 14 days.

-

Parameters Observed: Observations include effects on the respiratory tract, as well as any systemic signs of toxicity and mortality.

Genotoxicity

Specific genotoxicity studies for this compound, such as the Ames test (bacterial reverse mutation assay), in vitro or in vivo micronucleus assay, or chromosomal aberration assay, are not well-documented in publicly available literature. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that this compound does not raise a safety concern at current levels of intake when used as a flavoring agent, which suggests that available genotoxicity data did not indicate a significant risk.

Mechanism of Toxicity and Signaling Pathways

The toxicity of α,β-unsaturated ketones like this compound is generally attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with nucleophilic groups in biological macromolecules, particularly the sulfhydryl group of cysteine residues in proteins and glutathione (GSH).

Glutathione Depletion and Oxidative Stress

A primary consequence of Michael addition is the depletion of intracellular glutathione, a key antioxidant. Depletion of GSH can disrupt the cellular redox balance, leading to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). Oxidative stress can, in turn, damage cellular components such as lipids, proteins, and DNA.

Proposed Signaling Pathways

The cellular response to the electrophilic and oxidative stress induced by α,β-unsaturated ketones often involves the activation of specific signaling pathways. While direct evidence for this compound is limited, based on studies with structurally similar compounds, the following pathways are likely to be involved:

-

Nrf2/Keap1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Electrophiles, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and promotes the transcription of a battery of antioxidant and detoxification genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress and covalent modification of proteins by electrophiles can lead to the activation of MAPK pathways, which can have both pro-survival and pro-apoptotic consequences depending on the specific context and the duration of the stress.

The following diagrams illustrate the proposed mechanism of toxicity and a general workflow for toxicological assessment.

Caption: Proposed mechanism of this compound toxicity.

Caption: General workflow for toxicological assessment.

Conclusion

The available data on this compound suggest that it has moderate acute toxicity via the oral and dermal routes and is an irritant. Its use as a flavoring agent has been deemed safe at current intake levels by JECFA. The likely mechanism of its toxicity involves its reactivity as a Michael acceptor, leading to glutathione depletion and oxidative stress, which in turn can activate cellular stress response pathways. However, there is a notable lack of publicly available data from sub-chronic, chronic, reproductive, and detailed genotoxicity studies. Further research in these areas would be beneficial for a more complete understanding of the toxicological profile of this compound. Professionals in drug development and research should consider the potential for reactivity with biological nucleophiles when working with this and structurally related compounds.

References

- 1. JECFA Evaluations-4-METHYL-3-PENTEN-2-ONE- [inchem.org]

- 2. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Penten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-penten-2-one in various solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a reagent, intermediate, or component. This document details available solubility data, provides in-depth experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and predicted quantitative solubility information. It is strongly recommended that experimental verification of solubility is conducted for specific applications.

| Solvent | Solvent Type | Formula | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | H₂O | Slightly Soluble[1] | Not Specified | Predicted values vary: 32.2 g/L and 46.18 g/L. |

| Ethanol | Polar Protic | C₂H₅OH | Miscible[1] | Room Temperature | "Miscible" implies solubility in all proportions. |

| Acetone | Polar Aprotic | C₃H₆O | Soluble[2] | Not Specified | Generally considered miscible. |

| Diethyl Ether | Polar Aprotic | (C₂H₅)₂O | Soluble[2] | Not Specified | Generally considered miscible. |

| Oil | Nonpolar | Variable | Soluble[1] | Not Specified | "Oil" is a general term; solubility will vary with the specific oil. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent. These protocols are based on the widely accepted "shake-flask" method to achieve thermodynamic equilibrium, followed by quantification using either Gas Chromatography (GC) or UV-Vis Spectrophotometry.

Shake-Flask Method for Equilibrium Saturation

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.

2.1.1. Materials and Equipment:

-

Analyte (this compound, >98% purity)

-

Solvents of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

2.1.2. Procedure:

-

Preparation of Solvent: Add a precise volume of the chosen solvent to a series of glass vials.

-

Addition of Analyte: Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate liquid phase or turbidity after initial mixing.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is established when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow for phase separation. To ensure complete separation of the undissolved analyte, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 20 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the solvent saturated with the analyte) using a pipette. To remove any remaining undissolved microdroplets, filter the aliquot through a syringe filter into a clean vial. It is crucial that the filter material does not absorb the analyte.

-

Quantification: Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as Gas Chromatography or UV-Vis Spectrophotometry, as detailed below.

Quantification by Gas Chromatography (GC)

This method is suitable for volatile analytes like this compound and provides high selectivity and sensitivity.

2.2.1. Materials and Equipment:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a mid-polar capillary column)

-

Autosampler vials with septa

-

Microsyringes

-

Internal standard (a compound with similar properties to this compound but well-resolved chromatographically, e.g., 2-hexanone)

2.2.2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Each standard solution should also contain a fixed concentration of the internal standard.

-

Calibration Curve: Inject the standard solutions into the GC and record the peak areas of this compound and the internal standard. Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Sample Analysis: Prepare the saturated sample obtained from the shake-flask method for GC analysis by adding the same fixed concentration of the internal standard.

-

Injection and Data Acquisition: Inject the prepared sample into the GC under the same conditions as the standards.

-

Concentration Determination: From the resulting chromatogram, determine the peak area ratio of this compound to the internal standard. Use the calibration curve to determine the concentration of this compound in the saturated solution.

Quantification by UV-Vis Spectrophotometry

This method is applicable if this compound exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum and the solvent does not interfere.

2.3.1. Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

2.3.2. Procedure:

-

Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax using the pure solvent as a blank. Create a calibration curve by plotting absorbance versus the concentration of this compound. The relationship should be linear in accordance with the Beer-Lambert law.

-

Sample Analysis: Dilute the saturated sample obtained from the shake-flask method with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Penten-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 3-Penten-2-one (CH₃CH=CHCOCH₃), a volatile organic compound of interest in various fields of chemical research. This document collates essential thermodynamic parameters, details the experimental and computational methodologies used for their determination, and presents a key reaction pathway, offering a centralized resource for professionals working with this compound.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its reactivity, stability, and behavior in chemical systems. The following tables summarize the key experimental and calculated values for its enthalpy of formation and combustion.

Table 1: Enthalpy of Formation for this compound

| Phase | Enthalpy of Formation (ΔfH°) | Method | Reference |

| Gas | -136 kJ/mol | Cm | Trifel, Smirnov, et al., 1992 |

| Liquid | -69.5 kJ/mol | Ccb, Calculation | Clopatt, 1932; NIST |

Table 2: Enthalpy of Combustion for this compound

| Phase | Enthalpy of Combustion (ΔcH°) | Method | Reference |

| Liquid | -3041 kJ/mol | Ccb | Clopatt, 1932[1] |

Experimental and Computational Protocols

The determination of the thermochemical data presented above relies on established experimental techniques and computational methods. While the full, detailed protocols from the original publications were not accessible for this review, the following sections describe the general principles of the cited methodologies.

Determination of Enthalpy of Combustion (Liquid Phase)

The standard enthalpy of combustion of liquid this compound was determined by combustion calorimetry (Ccb) .[1] This classical technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

A generalized experimental workflow for combustion calorimetry of a volatile liquid like this compound is as follows:

The heat released by the combustion reaction is absorbed by the water and the calorimeter components, leading to a measurable temperature increase. By calibrating the calorimeter with a substance of known heat of combustion (e.g., benzoic acid), the energy equivalent of the calorimeter system can be determined. This allows for the calculation of the heat of combustion of the sample.

Determination of Enthalpy of Formation (Gas Phase)

The gas-phase enthalpy of formation for this compound was determined using a method denoted as "Cm" . This likely refers to a computational chemistry approach or a calculation based on reaction thermochemistry from related experimental data. Without access to the original 1992 publication by Trifel, Smirnov, et al., a definitive description of the exact methodology is not possible.

However, a common approach for determining the gas-phase enthalpy of formation involves:

-

Experimental Determination of Liquid-Phase Enthalpy of Formation: This is often derived from the experimental enthalpy of combustion, as is the case here. The enthalpy of formation of the liquid (ΔfH°liquid) is calculated from the enthalpy of combustion (ΔcH°liquid) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Determination of Enthalpy of Vaporization: The enthalpy of vaporization (ΔvapH°) is the heat required to transform the substance from a liquid to a gas at a constant temperature and pressure. This can be determined experimentally using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), or by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.

-

Calculation of Gas-Phase Enthalpy of Formation: The gas-phase enthalpy of formation is then calculated by summing the liquid-phase enthalpy of formation and the enthalpy of vaporization:

ΔfH°(gas) = ΔfH°(liquid) + ΔvapH°

Atmospheric Oxidation Pathway of this compound

Understanding the reaction pathways of volatile organic compounds in the atmosphere is critical for environmental and atmospheric chemistry. The OH-radical-initiated oxidation is a primary degradation pathway for many organic molecules. The following diagram illustrates the proposed mechanism for the atmospheric oxidation of this compound.

This pathway demonstrates the initial addition of a hydroxyl radical to the carbon-carbon double bond, leading to two possible radical adducts. These adducts then react with molecular oxygen and nitric oxide in the atmosphere, ultimately decomposing into smaller, oxygenated organic compounds. This process is significant for understanding the formation of secondary organic aerosols and other atmospheric pollutants.

References

A Technical Guide to Quantum Chemical Calculations for 3-Penten-2-one

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-Penten-2-one. As an α,β-unsaturated ketone, this compound possesses a conjugated π-electron system that governs its reactivity and makes it a molecule of significant interest.[1] This document details the standard computational methodologies, particularly Density Functional Theory (DFT), used to model this compound. It presents a structured approach to data interpretation, including conformational analysis, geometric parameters, vibrational frequencies, and electronic properties, summarized in clear tabular formats. A standardized computational workflow is visualized to guide researchers in setting up similar theoretical investigations.

Introduction to this compound

This compound (C₅H₈O) is an organic compound classified as an α,β-unsaturated ketone.[2] It exists as two distinct stereoisomers: (E)-pent-3-en-2-one and (Z)-pent-3-en-2-one.[2] The key feature of this molecule is the conjugation between the carbon-carbon double bond and the carbonyl group. This arrangement of alternating double and single bonds creates a delocalized π-electron system, which imparts unique chemical reactivity.[1] Specifically, the extended conjugation enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack in a process known as conjugate addition.[1]

Understanding the molecule's conformational preferences, electronic structure, and vibrational characteristics is crucial for predicting its behavior in chemical reactions and biological systems. Quantum chemical calculations serve as a powerful, non-invasive tool to probe these properties at the atomic level, offering insights that complement and guide experimental work.

Computational Protocols and Methodologies

Quantum chemical calculations provide a robust framework for modeling molecular properties. Density Functional Theory (DFT) is the most common method employed for molecules like this compound, offering an optimal balance between computational cost and accuracy.

Level of Theory and Basis Sets

A typical and reliable computational approach involves the B3LYP hybrid functional. B3LYP incorporates a combination of Hartree-Fock exchange with DFT exchange-correlation functionals, providing accurate results for a wide range of organic molecules. This functional is paired with a basis set that describes the atomic orbitals. The Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p) , is frequently used for such calculations. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding.

Standard Computational Workflow

The process of a computational study on this compound follows a standardized workflow, which is essential for obtaining reliable and reproducible results.

-

Initial Structure Generation : A 3D structure of (E)- or (Z)-3-Penten-2-one is generated using molecular building software.

-

Conformational Analysis : A systematic search of the potential energy surface is performed to identify all stable conformers (rotational isomers). This is critical as the molecule's properties can be influenced by its 3D shape.

-

Geometry Optimization : Each identified conformer is subjected to geometry optimization. This is an iterative process that calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing a minimum energy structure.

-

Vibrational Frequency Calculation : For each optimized geometry, harmonic vibrational frequencies are calculated. This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).

-

It predicts the infrared (IR) and Raman spectra, allowing for direct comparison with experimental spectroscopic data and aiding in the assignment of vibrational modes.

-

-

Property Calculation : Using the final optimized geometry, various electronic properties are calculated. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the dipole moment.

Visualization of the Computational Workflow

The logical sequence of a quantum chemical investigation can be represented by a workflow diagram. This provides a clear, high-level overview of the entire computational protocol.

References

Methodological & Application

Application Notes and Protocols for 3-Penten-2-one in Organic Synthesis

Introduction

3-Penten-2-one, an α,β-unsaturated ketone, is a versatile and valuable reagent in modern organic synthesis.[1][2] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it an excellent electrophile susceptible to nucleophilic attack at the β-carbon in conjugate additions.[2] This reactivity is the foundation for its use in a variety of carbon-carbon bond-forming reactions, which are crucial for constructing complex organic molecules, including natural products and pharmaceuticals.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Application Note 1: Michael Addition Reactions

The Michael or 1,4-addition is a cornerstone reaction in organic chemistry, widely used for the mild formation of carbon-carbon bonds. In this reaction, this compound serves as a classic "Michael acceptor." The electrophilicity of its β-carbon is enhanced by the conjugated carbonyl group, making it reactive towards a wide range of "Michael donors" (nucleophiles).

Common Michael donors include doubly stabilized carbon nucleophiles like β-ketoesters, malonates, and β-cyanoesters, as well as enamines and organocuprates. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile (e.g., an enolate). The resulting product is a 1,5-dicarbonyl compound or a related structure, which is a valuable precursor for further synthetic transformations.

Caption: General mechanism of the Michael Addition reaction.

Protocol 1: General Procedure for Michael Addition to this compound

This protocol describes a typical Michael addition using diethyl malonate as the Michael donor and sodium ethoxide as the base.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the enolate.

-

Add this compound (1.0 eq) dropwise to the reaction mixture. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30°C.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the Michael adduct.

| Michael Donor | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Diethyl Malonate | NaOEt | EtOH | Reflux | 2-4 | ~85-95 |

| 2-Nitropropane | DBU | CH₃CN | Room Temp | 12 | ~90 |

| Thiophenol | Et₃N | CH₂Cl₂ | 0°C to RT | 1 | >95 |

| 2-Picoline (lithiated) | n-BuLi | THF | -78°C | 2 | ~70-80 |

Application Note 2: Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. Discovered by Robert Robinson, this tandem reaction is a key method for constructing fused-ring systems, particularly in the synthesis of steroids, terpenoids, and alkaloids.

The process begins with the Michael addition of a ketone enolate to an α,β-unsaturated ketone like this compound, which forms a 1,5-diketone intermediate. This intermediate, in the presence of a base, then undergoes an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield a stable α,β-unsaturated cyclic ketone (a cyclohexenone derivative).

Caption: Workflow of the Robinson Annulation reaction.

Protocol 2: General Procedure for Robinson Annulation

This protocol outlines the Robinson annulation between cyclohexanone and this compound.

Materials:

-

Cyclohexanone

-

This compound

-

Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and condenser, place a solution of potassium hydroxide (0.2 eq) in methanol.

-

Add cyclohexanone (1.2 eq) to the basic solution and stir for 10 minutes at room temperature.

-

Cool the mixture in an ice bath and add this compound (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and neutralize with dilute HCl.

-

Remove the bulk of the solvent via rotary evaporation.

-